N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
The compound N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (hereafter referred to as Compound A) is a synthetic heterocyclic molecule featuring a thiazole ring, a triazolo-pyridazine core, and a piperidine-carboxamide moiety. Such structures are prevalent in medicinal chemistry due to their ability to modulate biological targets via hydrogen bonding, π-π interactions, and hydrophobic effects . The thiazole and triazolo-pyridazine groups are electron-rich systems that enhance binding to enzymes or receptors, while the piperidine-carboxamide contributes to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c1-14-13-30-21(22-14)23-20(29)16-9-11-27(12-10-16)18-8-7-17-24-25-19(28(17)26-18)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3,(H,22,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKHCPLUSICPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves multiple steps, starting with the preparation of the thiazole and triazolo-pyridazine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions. The triazolo-pyridazine moiety can be prepared by the cyclization of hydrazine derivatives with appropriate dicarbonyl compounds. The final step involves the coupling of the thiazole and triazolo-pyridazine intermediates with piperidine-4-carboxamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Stability and Isomerization
Analogous triazolo-pyrimidine derivatives undergo isomerization under specific reaction conditions, as seen in , where pyrazolo-triazolo-pyrimidines isomerized from [4,3-c] to [1,5-c] configurations .
Limitations and Contradictions
- Natural vs. Synthetic Compounds : and focus on natural products (e.g., essential oils, Populus metabolites), which differ significantly in polarity and bioactivity from synthetic heterocycles like Compound A .
- Data Gaps : Direct comparisons are hindered by the absence of chromatographic or spectroscopic data for Compound A . Studies analogous to ’s retention behavior analysis are needed to confirm solubility and stability .
Biological Activity
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 360.41 g/mol. The structure features a thiazole moiety linked to a triazolo-pyridazine and a piperidine carboxamide, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antitumor Activity
Numerous studies have shown that thiazole derivatives possess significant antitumor properties. For instance, compounds with similar thiazole structures have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-donating groups in the structure enhances these properties. In particular:
- IC50 values for related thiazole compounds were reported as low as 1.61 µg/mL, indicating potent antiproliferative effects against cancer cells .
2. Antimicrobial Activity
Thiazole-containing compounds have also been recognized for their antimicrobial effects. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:
- A study highlighted the antimicrobial activity of thiazole derivatives with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against specific pathogens .
3. Anticonvulsant Properties
Research on thiazole derivatives has indicated potential anticonvulsant activity. Compounds similar to N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-... have been tested for their ability to protect against seizures in animal models .
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial growth.
- Interaction with cellular receptors : Thiazole derivatives often interact with various cellular receptors, modulating pathways that lead to cell death in tumors or inhibition of pathogen growth.
Case Studies
Several case studies provide insights into the efficacy and safety of this compound:
Case Study 1: Antitumor Efficacy
A study involving the administration of a thiazole derivative showed a significant reduction in tumor volume in xenograft models when compared to control groups. The study reported an increase in apoptosis markers within treated tumors.
Case Study 2: Antimicrobial Effectiveness
In a clinical setting, a related thiazole compound was tested against common bacterial strains responsible for hospital-acquired infections. Results indicated a notable reduction in bacterial load within treated patients, suggesting its potential as an alternative therapeutic agent.
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Coupling reactions to link the thiazole and triazolopyridazine moieties to the piperidine core.
- Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) and reflux conditions are often used to facilitate amide bond formation .
- Purification : Chromatography (silica gel or HPLC) and recrystallization are critical for isolating high-purity products .
- Characterization : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy confirm structural integrity .
Q. How is the structural integrity of this compound confirmed in synthetic batches?
Key analytical techniques include:
- 1H/13C NMR : To verify proton and carbon environments, especially for the Z-configuration of the thiazole-ylidene group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Chromatographic purity checks : HPLC with UV detection ensures ≥95% purity .
Q. What functional groups are critical for its pharmacological activity?
The thiazole-ylidene, triazolopyridazine, and piperidine-carboxamide moieties are essential:
- The thiazole group may engage in hydrophobic interactions or hydrogen bonding .
- The triazolopyridazine core is associated with kinase inhibition or epigenetic modulation, as seen in related compounds .
- The piperidine-carboxamide linker enhances solubility and target affinity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across assays?
Methodological approaches include:
- Orthogonal assays : Compare results from fluorescence polarization, surface plasmon resonance (SPR), and cellular viability assays to confirm target engagement .
- Purity verification : Impurities (e.g., unreacted intermediates) may skew activity; re-purify batches using preparative HPLC .
- Buffer optimization : Adjust pH or ionic strength to mimic physiological conditions, as activity may vary in different media .
Q. What strategies optimize the pharmacokinetic profile while maintaining target affinity?
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .
- Substituent tuning : Replace the 4-methyl group on the thiazole with fluorine to enhance metabolic stability .
- In silico modeling : Use molecular dynamics simulations to predict binding modes and optimize steric/electronic interactions .
Q. How does the compound interact with biological targets, and how are these interactions validated?
- Binding assays : Isothermal Titration Calorimetry (ITC) quantifies binding affinity for targets like kinases or bromodomains .
- Cellular assays : Measure downstream effects (e.g., c-Myc downregulation) in cancer cell lines to confirm functional inhibition .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., BRD4) to identify key binding residues .
Q. How do structural modifications to the piperidine or thiazole moieties affect bioactivity?
- Piperidine substitution : Replacing the carboxamide with a sulfonamide group reduces off-target effects but may lower solubility .
- Thiazole modifications : Adding electron-withdrawing groups (e.g., Cl) enhances electrophilicity, improving covalent binding to cysteine residues in targets .
- SAR studies : Compare analogs from patent literature (e.g., AZD5153) to establish structure-activity relationships .
Q. What in vitro/in vivo models are appropriate for efficacy and toxicity evaluation?
- In vitro : Use kinase-dependent cancer cell lines (e.g., MV4-11 leukemia) for IC50 determination .
- In vivo : Xenograft models in immunodeficient mice assess tumor growth inhibition and pharmacokinetics .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and hematological parameters in repeat-dose studies .
Q. How can contradictory data between computational predictions and experimental results be addressed?
- Molecular dynamics simulations : Refine docking poses by accounting for protein flexibility or solvation effects .
- Alanine scanning mutagenesis : Validate predicted binding residues in target proteins .
- Synchrotron-based crystallography : Resolve high-resolution structures to confirm binding modes .
Data Contradiction Analysis
Q. How to address inconsistent binding affinity data between SPR and ITC assays?
- Buffer compatibility : Ensure identical buffer compositions (e.g., DTT concentration) to prevent redox-related artifacts .
- Ligand immobilization : Check for nonspecific binding in SPR by comparing covalent vs. non-covalent immobilization methods .
- Data normalization : Normalize ITC heats of dilution and SPR baseline drift to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
